1-(4-Chlorophenethyl)piperazine
Description
1-(4-Chlorophenethyl)piperazine is a substituted piperazine derivative featuring a 4-chlorophenethyl group attached to the piperazine core. Piperazines are six-membered heterocyclic rings with two nitrogen atoms, enabling diverse functionalization for applications in medicinal chemistry, including anticancer, antibacterial, and neuropharmacological activities .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIRFHIMHXOTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Chloroaniline with Bis(2-Chloroethyl)amine Hydrochloride
The first step involves condensing 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent. Diethyleneglycol monomethyl ether serves as both solvent and catalyst, facilitating nucleophilic displacement at elevated temperatures. The reaction mixture is heated at 150°C for 12 hours under inert conditions to prevent oxidative side reactions.
Key Parameters:
| Reactant | Solvent | Temperature | Time |
|---|---|---|---|
| 4-Chloroaniline | Diethyleneglycol monomethyl ether | 150°C | 12 h |
Hydrochloride Salt Precipitation
Post-reaction, the crude product is dissolved in methanol and treated with diethyl ether to precipitate the hydrochloride salt. This step achieves a yield of 74% with minimal purification requirements, as the salt’s low solubility in ether ensures high purity.
Three-Step Industrial Synthesis from Diethanolamine
A patented method outlines a scalable three-step synthesis route starting from diethanolamine, optimized for cost-effectiveness and reproducibility. Although originally designed for a 3-chlorophenyl analog, this protocol is adaptable to 4-chloroaniline with minor modifications.
Synthesis of Bis(2-Chloroethyl)methylamine Hydrochloride
Diethanolamine reacts with thionyl chloride in chloroform at 0–5°C to form bis(2-chloroethyl)methylamine hydrochloride. This exothermic reaction requires careful temperature control to avoid over-chlorination.
Reaction Conditions:
| Step | Reactant | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1 | Diethanolamine | CHCl₃ | 0–5°C | Bis(2-chloroethyl)methylamine HCl |
Piperazine Ring Formation with 4-Chloroaniline
In the second step, bis(2-chloroethyl)methylamine hydrochloride reacts with 4-chloroaniline in xylene at reflux (140°C). The solvent’s high boiling point ensures complete cyclization to form the piperazine ring, with reaction completion confirmed via thin-layer chromatography (TLC).
Alkylation for Side-Chain Functionalization
The final step involves alkylating 1-(4-chlorophenyl)piperazine with 1-bromo-3-chloropropane at 0–10°C in dichloromethane. Low-temperature conditions suppress polysubstitution, yielding 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with >95% purity.
Comparative Analysis of Methodologies
Yield and Purity Considerations
Solvent and Temperature Optimization
-
Xylene and chloroform in the three-step method enable high-temperature reactions without decomposition, whereas diethyleneglycol monomethyl ether in the two-step method reduces side product formation.
Industrial Production and Scalability
Large-scale manufacturing favors continuous flow reactors for the three-step method, enhancing heat transfer and safety during exothermic steps . Catalytic recycling and solvent recovery systems further improve cost efficiency, making this route viable for ton-scale production.
Chemical Reactions Analysis
1-(4-Chlorophenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmacological Properties
1-(4-Chlorophenethyl)piperazine is known for its role as a 5-HT-1 serotonin receptor agonist . This property makes it relevant in studies concerning mood disorders, anxiety, and other conditions influenced by serotonin levels.
Anticancer Research
Recent studies have investigated the incorporation of piperazine derivatives, including 4-CPP, into anticancer drug designs. For instance, the piperazine ring has been utilized to enhance the anticancer activity of thiosemicarbazones (TSCs) by improving their lipophilicity and cellular permeability. The combination of 4-CPP with TSCs has shown promise in inhibiting cancer cell proliferation across various cancer types .
Neuropharmacology
Research has indicated that piperazine derivatives can modulate serotonin levels in the brain. Studies involving this compound have demonstrated its potential to influence neurotransmitter release, making it a candidate for further exploration in neuropharmacological applications .
Toxicological Studies
While 4-CPP shows potential therapeutic applications, it is also important to consider its safety profile. Toxicological assessments have been conducted on related piperazine compounds to understand their metabolic pathways and potential adverse effects. For example, studies on similar compounds like 1-(3-chlorophenyl)piperazine (mCPP) revealed significant metabolic transformations that could inform safety evaluations for 4-CPP as well .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenethyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological and psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Key Observations :
- Positional Effects : Para-substituted derivatives (e.g., pBPP) often exhibit distinct receptor binding profiles compared to meta-substituted analogs (e.g., mCPP). For example, mCPP acts as a 5-HT1B/2C receptor agonist with sympatholytic effects, while TFMPP shows selectivity for 5-HT1B receptors .
- Halogen Influence : Chlorine at the para position (as in this compound) may enhance lipophilicity and membrane permeability compared to meta-chloro or bromo analogs .
Pharmacological Activities
Serotonergic Activity
- mCPP : Reduces sympathetic nerve discharge (SND) by 50% at 1 mg/kg in cats, accompanied by hypotension and bradycardia via 5-HT1B/2C agonism .
- TFMPP : Displays 65-fold selectivity for 5-HT1B over 5-HT1A receptors, making it a tool compound for studying serotonin subtypes .
Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit IC50 values of 2–10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The para-chloro group enhances cytotoxicity by promoting DNA intercalation or topoisomerase inhibition .
- 1-(Substituted Phenyl)piperazine Amides : Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show improved DNA topoisomerase II inhibition via Mg2+ salt-bridge interactions .
Antibacterial Activity
Toxicological and Regulatory Considerations
- Psychoactive Potential: Piperazines like mCPP and TFMPP are classified as "legal highs" due to their structural resemblance to MDMA. The 4-chlorophenethyl variant may share similar risks, warranting regulatory scrutiny .
- Metabolic Stability : Halogenated derivatives generally exhibit slower hepatic clearance, increasing bioavailability but raising toxicity concerns .
Biological Activity
1-(4-Chlorophenethyl)piperazine (CPEP) is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), particularly concerning serotonin receptors.
- Chemical Formula : CHClN
- Molecular Weight : 196.68 g/mol
- CAS Number : 38212-33-8
CPEP primarily acts as a serotonin receptor modulator. Research indicates that it may interact with multiple serotonin receptor subtypes, including 5-HT and 5-HT, which are crucial for mood regulation and anxiety responses.
Key Mechanisms:
- Serotonin Reuptake Inhibition : CPEP has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate depression symptoms.
- Receptor Agonism/Antagonism : Depending on the specific receptor subtype, CPEP can act as either an agonist or antagonist, influencing various physiological processes such as anxiety, appetite, and pain perception.
Pharmacological Studies
-
Central Nervous System Effects :
- A study conducted on rodents demonstrated that CPEP administration resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with other piperazine derivatives .
- Research highlighted its potential as a central serotonin mimetic agent, indicating that CPEP can evoke significant changes in serotonin levels in the brain .
- Antidepressant-like Effects :
- Anxiolytic Properties :
Study on Serotonin Levels
A comparative study evaluated the effects of CPEP against other piperazine derivatives on serotonin and 5-HIAA (5-hydroxyindoleacetic acid) concentrations in rat brains. Results indicated that CPEP significantly increased serotonin levels while decreasing 5-HIAA concentrations over time, suggesting a modulation of serotonin metabolism .
Psychoactive Substance Detection
In a recent analysis of psychoactive substances, CPEP was detected in samples collected from drug users, highlighting its prevalence and potential misuse within recreational contexts . This underscores the necessity for further research into its safety profile and regulatory measures.
Comparative Analysis with Similar Compounds
To better understand the biological activity of CPEP, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine (CPP) | Piperazine derivative | Similar serotonin modulation |
| 1-(4-Bromophenethyl)piperazine | Piperazine derivative | Increased stimulant effects |
| 1-(3-Chlorophenyl)piperazine | Piperazine derivative | Anxiolytic properties |
Q & A
Q. What are the recommended methods for synthesizing 1-(4-chlorophenethyl)piperazine and its derivatives?
A robust synthesis approach involves coupling 4-chlorophenethyl groups to the piperazine core via nucleophilic substitution or reductive amination. Modifications, such as introducing β-cyclodextrin for reduced toxicity, require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to balance biological activity and structural stability . Advanced techniques like microwave-assisted synthesis may enhance yield and purity. Validation via elemental analysis and spectral data (¹H/¹³C NMR, IR) is critical to confirm structural integrity .
Q. How can researchers ensure the purity and structural integrity of synthesized this compound compounds?
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended for purity assessment. For structural confirmation, use:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments and coupling patterns to verify substituent positions .
- X-ray crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
- Elemental analysis: Match experimental and theoretical carbon/hydrogen/nitrogen ratios to validate composition .
Q. What analytical techniques are suitable for detecting and quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for trace detection in hair or plasma. Internal standards (e.g., p-tolylpiperazine) improve quantification accuracy by correcting for matrix effects . Raman microspectroscopy, combined with multivariate analysis (PCA/LDA), distinguishes structural isomers and detects degradation products .
Advanced Research Questions
Q. How do structural modifications to the piperazine core influence the biological activity and toxicity profile of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor binding affinity but may reduce metabolic stability .
- Substituent position: Para-substituted derivatives (e.g., 4-CPP) exhibit higher psychoactive potency compared to meta-isomers, likely due to improved serotonin receptor interactions .
- Toxicity reduction: Incorporating β-cyclodextrin lowers cytotoxicity but may attenuate pharmacological activity, necessitating a balance between safety and efficacy .
Q. What strategies can resolve contradictions between in vitro and in vivo pharmacological data for this compound analogs?
Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
Q. How can computational chemistry tools predict the physicochemical properties and metabolic pathways of novel this compound derivatives?
- Molecular docking: Simulate interactions with target receptors (e.g., 5-HT receptors) to prioritize analogs for synthesis .
- QSAR models: Corrogate logP, polar surface area, and hydrogen-bonding capacity with bioavailability .
- In silico metabolism prediction:** Tools like ADMET Predictor® identify likely cytochrome P450 oxidation sites and potential toxic metabolites .
Specialized Applications
Q. What methodologies assess the potential of this compound derivatives in non-pharmacological applications such as CO₂ capture?
Piperazine derivatives act as CO₂ absorption promoters in potassium carbonate (K₂CO₃) solutions. Key parameters to optimize include:
- Solvent stability: Monitor piperazine degradation under high-temperature flue gas conditions using FTIR or NMR .
- Membrane contactor efficiency: Evaluate CO₂ flux rates in polytetrafluoroethylene (PTFE) hollow-fiber systems under varying flow rates and temperatures .
- Vapor pressure mitigation: Use nanoparticle additives (e.g., SiO₂) to reduce piperazine evaporation losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
